molecular formula C5H13NO B1356147 2-Methoxy-butylamine CAS No. 89282-64-4

2-Methoxy-butylamine

Cat. No. B1356147
CAS RN: 89282-64-4
M. Wt: 103.16 g/mol
InChI Key: VUZDMYKIULCESL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 2-Methoxy-butylamine is 103.16 g/mol. The molecular formula is C5H13NO, and the canonical SMILES string is CCC(CN)OC . The InChI key is VUZDMYKIULCESL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methoxy-butylamine is a colorless to pale yellow liquid. It has a boiling point of 126.9°C at 760 mmHg . The density of this compound is 0.849g/cm³ .

Scientific Research Applications

1. Transaminase-Mediated Synthesis

  • Summary of Application: 2-Methoxy-butylamine is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. This process involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
  • Methods of Application: The application involves the use of immobilized E. coli whole-cells overexpressing transaminases from Arthrobacter sp . The asymmetric synthesis is optimized to produce the ®-enantiomers with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
  • Results or Outcomes: The results showed that the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

2. Synthesis of Betti Base Derivatives

  • Summary of Application: 2-Methoxy-butylamine is used in the synthesis of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives . These compounds are used in asymmetric synthesis, either as chiral ligands or as chiral auxiliaries .
  • Methods of Application: The synthesis involves a multicomponent reaction between 2-naphthol, arylaldehydes, and ammonia . Various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines are used instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions .
  • Results or Outcomes: The Betti reaction produces racemic and non-racemic aminobenzylnaphthol ligands . Some of these products or the starting bifunctional compounds possess biological activity .

3. Determination of Antioxidant Amino Acids

  • Summary of Application: 2-Methoxy-butylamine is used as a conjugative reagent to on-column derivatization for the determination of antioxidant amino acids in brain tissue, plasma, and urine samples .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of Enantiopure Drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines

  • Summary of Application: 2-Methoxy-butylamine is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. This process involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
  • Methods of Application: The application involves the use of immobilized E. coli whole-cells overexpressing transaminases from Arthrobacter sp . The asymmetric synthesis is optimized to produce the ®-enantiomers with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
  • Results or Outcomes: The results showed that the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

5. Determination of Antioxidant Amino Acids

  • Summary of Application: 2-Methoxy-butylamine is used as a conjugative reagent to on-column derivatization for the determination of antioxidant amino acids in brain tissue, plasma, and urine samples .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

6. Synthesis of 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides

  • Summary of Application: 2-Methoxy-butylamine is used in the synthesis of 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . These compounds have shown antioxidant and antibacterial activities .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of Enantiopure Drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines

  • Summary of Application: 2-Methoxy-butylamine is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. This process involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
  • Methods of Application: The application involves the use of immobilized E. coli whole-cells overexpressing transaminases from Arthrobacter sp . The asymmetric synthesis is optimized to produce the ®-enantiomers with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
  • Results or Outcomes: The results showed that the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

5. Determination of Antioxidant Amino Acids

  • Summary of Application: 2-Methoxy-butylamine is used as a conjugative reagent to on-column derivatization for the determination of antioxidant amino acids in brain tissue, plasma, and urine samples .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

6. Synthesis of 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides

  • Summary of Application: 2-Methoxy-butylamine is used in the synthesis of 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . These compounds have shown antioxidant and antibacterial activities .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

2-methoxybutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(4-6)7-2/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZDMYKIULCESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589361
Record name 2-Methoxybutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-butylamine

CAS RN

89282-64-4
Record name 2-Methoxybutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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